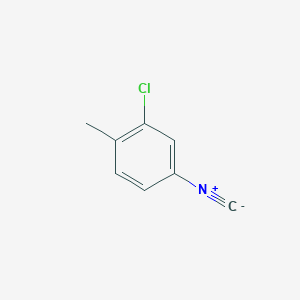

3-Chloro-4-methylphenylisocyanide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 3-Chloro-4-methylphenylisocyanide typically involves the reaction of 3-chloro-4-methylphenylamine with phosgene or triphosgene under controlled conditions . The reaction is carried out in an inert solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to prevent decomposition . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity .

化学反応の分析

3-Chloro-4-methylphenylisocyanide undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines and alcohols to form urea and carbamate derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Polymerization: In the presence of acids or bases, it can undergo polymerization reactions.

Common reagents used in these reactions include amines, alcohols, and strong acids or bases . The major products formed from these reactions are urea derivatives, carbamates, and polymers .

科学的研究の応用

3-Chloro-4-methylphenylisocyanide is widely used in scientific research, particularly in the fields of:

作用機序

The mechanism of action of 3-Chloro-4-methylphenylisocyanide involves its reactivity with nucleophiles, leading to the formation of stable urea and carbamate derivatives . These reactions are facilitated by the presence of the isocyanide group, which acts as an electrophile . The molecular targets and pathways involved in these reactions include nucleophilic attack on the isocyanide carbon, leading to the formation of covalent bonds with the nucleophile .

類似化合物との比較

3-Chloro-4-methylphenylisocyanide can be compared with other similar compounds such as:

- 4-Methoxyphenyl isocyanate

- 4-(Trifluoromethyl)phenyl isocyanate

- 3-(Trifluoromethyl)phenyl isocyanate

- 4-Chlorophenyl isocyanate

- 4-Cyanophenyl isocyanate

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications.

生物活性

3-Chloro-4-methylphenylisocyanide, a compound with the molecular formula C9H8ClN, has garnered attention in the field of medicinal chemistry due to its unique biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, toxicity, and relevant case studies.

- Molecular Weight : 179.62 g/mol

- Appearance : Colorless to yellowish liquid or solid

- Solubility : Decomposes in water; organic solvents may be required for dissolution.

This compound exhibits its biological activity primarily through enzyme inhibition and interaction with cellular pathways. Notably, it has been studied for its inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. The inhibition of tyrosinase can have implications in skin whitening treatments and the management of hyperpigmentation disorders.

Inhibition Studies

Recent studies have focused on the structure-activity relationship (SAR) of isocyanides and their derivatives. For instance, compounds bearing the 3-chloro-4-methylphenyl fragment demonstrated significant inhibition of mushroom tyrosinase, with IC50 values indicating effective enzyme suppression. The following table summarizes key findings from recent research:

| Compound | IC50 (µM) | Reference |

|---|---|---|

| This compound | 0.19 - 1.72 | |

| Kojic Acid (control) | 17.76 | |

| Other derivatives | Varies |

Toxicity and Safety Profile

While exploring the biological activity of this compound, it is crucial to consider its safety profile. Isocyanides are known for their potential toxicity, including irritant effects on skin and respiratory systems. According to hazard assessments:

- Skin Contact : May cause irritation or burning sensations.

- Inhalation Risks : Can irritate the respiratory tract; chronic exposure may lead to asthma-like symptoms.

- Carcinogenic Potential : Currently untested for carcinogenicity in animal models; further studies are warranted to evaluate long-term effects .

Case Studies

Several case studies have highlighted the therapeutic potential and risks associated with this compound:

- Skin Lightening Agents : A study investigated the efficacy of isocyanides as skin lightening agents, demonstrating that derivatives of this compound showed promising results in reducing melanin production without significant cytotoxicity .

- Respiratory Irritation : Occupational exposure studies indicated that workers handling isocyanides reported symptoms consistent with respiratory irritation, emphasizing the need for protective measures in industrial settings .

- Experimental Toxicology : Animal studies assessing acute toxicity revealed that high doses could lead to adverse effects such as weight loss and organ damage, necessitating careful dosage regulation in therapeutic applications .

特性

IUPAC Name |

2-chloro-4-isocyano-1-methylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCFCRNJQFXKQSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+]#[C-])Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90374005 |

Source

|

| Record name | 3-Chloro-4-methylphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112675-35-1 |

Source

|

| Record name | 3-Chloro-4-methylphenylisocyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90374005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。